2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide
描述
This compound features a cyclopenta[d]pyrimidin-4-yl core substituted with a furan-2-ylmethyl group at position 1 and a thio-linked acetamide moiety bearing a 4-methoxyphenethyl chain.
属性
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-29-17-9-7-16(8-10-17)11-12-24-21(27)15-31-22-19-5-2-6-20(19)26(23(28)25-22)14-18-4-3-13-30-18/h3-4,7-10,13H,2,5-6,11-12,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWILMLWUTCUVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide is a complex organic molecule that exhibits potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The structure of the compound can be described by the following components:
- Furan Ring : A five-membered aromatic ring with oxygen.
- Cyclopenta[d]pyrimidine Core : A bicyclic structure that contributes to the compound's biological properties.
- Thioether Linkage : The sulfur atom enhances the molecular stability and potential reactivity.
- Methoxyphenethyl Group : This moiety may influence the pharmacokinetics and interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways crucial for cellular responses.
- Antiviral Properties : Preliminary studies suggest potential antiviral activity against viruses such as SARS-CoV-2, similar to other furan derivatives .
Antiviral Activity
Recent research highlights the antiviral potential of furan-containing compounds. For instance, derivatives similar to this compound have shown significant inhibition against viral replication in vitro. A related compound demonstrated an IC50 value of 1.55 μM against SARS-CoV-2 .
Enzyme Inhibition Studies
The compound's ability to inhibit enzymes related to inflammation and pain pathways has been noted. For example, structural analogs have been evaluated for their COX-II inhibitory activity, showing promising results with IC50 values ranging from 0.5 to 22.25 μM .
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | COX-I | 0.78 | |
| Compound B | COX-II | 0.52 | |
| Compound C | SARS-CoV-2 M | 1.55 |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antiviral Efficacy :
- Inhibition of Inflammatory Pathways :
相似化合物的比较
Key Observations :
- Chlorophenyl vs. In contrast, the furan group in the target compound balances hydrophilicity and aromaticity .
- Methoxy vs.
Physicochemical and Pharmacological Properties
Pharmacological Insights :
- : The dihydropyrimidine analog showed moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), attributed to the thioacetamide linkage.
- Target Compound : The methoxyphenethyl group may improve blood-brain barrier penetration compared to chlorophenyl analogs, making it a candidate for CNS-targeted therapies.
准备方法
Microwave-Assisted Cyclization
Recent patents suggest microwave irradiation (150°C, 20 min) reduces cyclization time from hours to minutes, though yields remain comparable (25–30%).
Enzymatic Hydrolysis
Pilot studies using lipases (e.g., Candida antarctica) for ester hydrolysis show 85% conversion at 45°C, reducing energy input.
常见问题
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis involves multi-step reactions with critical control over conditions such as solvent choice, temperature, and reaction time. For example, similar cyclopenta[d]pyrimidine derivatives require polar aprotic solvents (e.g., DMF or THF) and temperatures between 60–100°C to optimize yields and purity. Multi-step protocols often start with functionalizing the pyrimidine core, followed by thioether linkage formation, and final amide coupling. Reaction progress should be monitored via TLC or HPLC, with intermediates purified via column chromatography .
Example Reaction Conditions Table
| Step | Key Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, 80°C, 12 hr | 65 | >95% |
| 2 | THF, RT, 6 hr | 72 | 92% |
| 3 | EDCI, DCM, 0°C → RT | 58 | 89% |
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent placement. For instance, the furan-2-ylmethyl group typically shows a singlet at δ ~5.0 ppm (CH₂), while the cyclopenta[d]pyrimidine core exhibits distinct aromatic proton signals (δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). Purity is confirmed via elemental analysis or HPLC (>98%) .
Q. What preliminary biological screening assays are recommended?
Initial bioactivity screening should include:
- Enzyme inhibition assays : Target kinases or proteases linked to diseases (e.g., cancer, inflammation).
- Antimicrobial testing : MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
- Cytotoxicity assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7). Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are critical. Data interpretation requires dose-response curves and IC₅₀/EC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?
SAR studies involve synthesizing analogs with systematic modifications (e.g., substituents on the furan, pyrimidine, or phenethyl groups). For example:
- Replacing the 4-methoxyphenethyl group with halogenated or bulkier aryl groups may enhance target binding.
- Modifying the thioether linker to sulfoxide/sulfone alters electronic properties and metabolic stability.
Example SAR Table
| Analog Modification | Bioactivity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorophenethyl | 12 ± 1.5 | 8.2 |
| Thioether → Sulfone | 45 ± 3.2 | 2.1 |
| Furan → Thiophene | 28 ± 2.1 | 5.7 |
Biological assays must be paired with computational docking (e.g., AutoDock Vina) to correlate structural changes with target affinity .
Q. How should researchers address contradictions in pharmacological data?
Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, serum content) or compound purity. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS recommendations for cytotoxicity.
- Batch reproducibility : Validate synthesis/purification across ≥3 independent batches.
- Orthogonal assays : Confirm activity via SPR (Surface Plasmon Resonance) for binding kinetics or in vivo models (e.g., zebrafish xenografts) .
Q. What computational methods are suitable for predicting metabolic stability?
Use in silico tools like SwissADME or Schrödinger’s QikProp to predict:
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Salt formation : Hydrochloride or sodium salts for ionizable groups.
- Nanoformulation : Use liposomes or PEGylated nanoparticles to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the acetamide moiety. Pharmacokinetic studies (rat/mouse models) should monitor Cmax, Tmax, and AUC to validate improvements .
Methodological Notes
- Key references : Prioritize peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science) and PubChem data .
- Experimental rigor : Replicate critical findings (n ≥ 3) and report mean ± SEM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
